4-(morpholin-4-ylmethyl)-N'-[(1E)-1-phenylethylidene]benzohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(1E)-1-PHENYLETHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps:
Formation of 4-(MORPHOLIN-4-YL)BENZONITRILE: This is achieved by reacting morpholine with 4-chlorobenzonitrile in the presence of anhydrous potassium carbonate at elevated temperatures.
Conversion to 4-(MORPHOLIN-4-YL)BENZOIC ACID: The benzonitrile derivative is then hydrolyzed using sodium hydroxide.
Formation of 4-(MORPHOLIN-4-YL)BENZOYL CHLORIDE: This step involves treating the benzoic acid derivative with thionyl chloride.
Synthesis of 4-(MORPHOLIN-4-YL)BENZOHYDRAZIDE: The benzoyl chloride derivative is reacted with hydrazine hydrate.
Final Product Formation: The benzohydrazide is then treated with an appropriate aldehyde or ketone to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(1E)-1-PHENYLETHYLIDENE]BENZOHYDRAZIDE can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(1E)-1-PHENYLETHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(1E)-1-PHENYLETHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The morpholine ring and benzohydrazide moiety are believed to play crucial roles in its biological activity. The compound may inhibit the growth of microorganisms by interfering with their cellular processes, although the exact molecular pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: This compound shares the morpholine ring but lacks the benzohydrazide and phenylethylidene groups.
N-Methyl-4-(morpholin-4-yl)benzylamine: Similar in structure but with different functional groups.
Uniqueness
4-[(MORPHOLIN-4-YL)METHYL]-N’-[(1E)-1-PHENYLETHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of a morpholine ring, benzohydrazide moiety, and phenylethylidene group. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H23N3O2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-[(E)-1-phenylethylideneamino]benzamide |
InChI |
InChI=1S/C20H23N3O2/c1-16(18-5-3-2-4-6-18)21-22-20(24)19-9-7-17(8-10-19)15-23-11-13-25-14-12-23/h2-10H,11-15H2,1H3,(H,22,24)/b21-16+ |
InChI Key |
KZRZSCJPARXUND-LTGZKZEYSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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